![molecular formula C21H28N2O9 B12599910 But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) CAS No. 886206-07-1](/img/structure/B12599910.png)
But-2-enedioic acid--1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines the properties of but-2-enedioic acid and 1-{2-[(propan-2-yl)oxy]phenyl}piperazine. It is used in various applications, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) typically involves multiple steps of organic reactions. The process begins with the preparation of but-2-enedioic acid, which can be synthesized through the oxidation of but-2-ene using reagents such as potassium permanganate or ozone. The next step involves the preparation of 1-{2-[(propan-2-yl)oxy]phenyl}piperazine, which can be synthesized through the reaction of 2-(propan-2-yl)oxybenzene with piperazine under specific conditions .
Industrial Production Methods
In industrial settings, the production of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) include:
But-2-enedioic acid derivatives: Compounds with similar structures but different substituents on the but-2-enedioic acid moiety.
Piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.
Uniqueness
The uniqueness of But-2-enedioic acid–1-{2-[(propan-2-yl)oxy]phenyl}piperazine (2/1) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
886206-07-1 |
|---|---|
Molecular Formula |
C21H28N2O9 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
but-2-enedioic acid;1-(2-propan-2-yloxyphenyl)piperazine |
InChI |
InChI=1S/C13H20N2O.2C4H4O4/c1-11(2)16-13-6-4-3-5-12(13)15-9-7-14-8-10-15;2*5-3(6)1-2-4(7)8/h3-6,11,14H,7-10H2,1-2H3;2*1-2H,(H,5,6)(H,7,8) |
InChI Key |
HALHCWQHBYNANU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCNCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
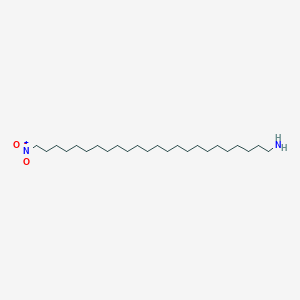
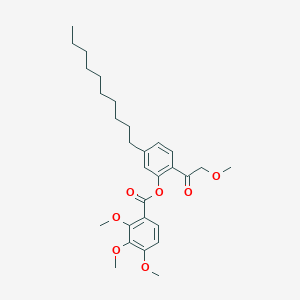
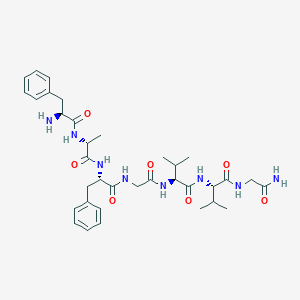
![3,3'-{[2-(Diethylamino)ethyl]azanediyl}bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12599845.png)
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
![5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12599868.png)
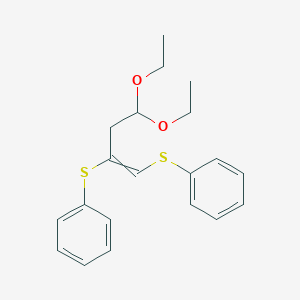

![5-Chloro-N-[4-(difluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12599879.png)
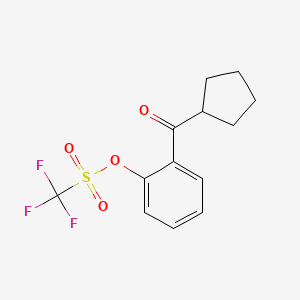
![2-({1-[2-(3,5-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-isopropylacetamide](/img/structure/B12599887.png)
![Benzo[b]thiophene-3-carboxaldehyde, 2-(3-pyridinyl)-](/img/structure/B12599891.png)

